molecular formula C6H12ClNO B2681794 [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol CAS No. 2241139-52-4

[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol

Cat. No. B2681794
CAS RN: 2241139-52-4
M. Wt: 149.62
InChI Key: IENDKCSRNHGNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol” can be represented by the InChI code: 1S/C8H14ClNO/c9-3-8(6-11)4-10(5-8)7-1-2-7/h7,11H,1-6H2 . This indicates that the compound has a molecular weight of 175.66 .

Scientific Research Applications

Catalytic Asymmetric Synthesis

A practical approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates its application in catalytic asymmetric addition of organozinc reagents to aldehydes. This research highlights the potential of the four-membered heterocycle-based backbone as a chiral unit for catalytic asymmetric induction, achieving high enantioselectivities in various aldehyde additions (Wang et al., 2008).

Novel Synthesis of Functionalized Oxazolidinones

Research into the synthesis of enantiomerically pure oxazolidinones from aziridine-2-methanols showcases the application of intramolecular cyclization techniques. This work underlines the efficiency of generating functionalized oxazolidinones, which are valuable in medicinal chemistry (Park et al., 2003).

Multistep Synthesis for Thiopeptide Antibiotics

The synthesis of dimethyl sulfomycinamate through a multistep Bohlmann-Rahtz heteroannulation reaction illustrates the complexity of constructing molecules relevant to antibiotic research. This methodological development contributes to the synthesis of compounds within the sulfomycin family of thiopeptide antibiotics (Bagley et al., 2005).

Anticancer and Antimicrobial Heterocyclic Compounds

The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines highlight their potential as anticancer and antimicrobial agents. This research emphasizes the role of heterocyclic compounds in addressing pathogen resistance to pharmaceutical drugs (Katariya et al., 2021).

Methanol-Based Industrial Biotechnology

Investigations into the role of methanol as a building block in the chemical industry demonstrate its utility in bioprocess technology. This includes its application in methylotrophic bacteria for the production of fine and bulk chemicals, highlighting methanol's potential as an alternative carbon source for biotechnological applications (Schrader et al., 2009).

properties

IUPAC Name

[3-(chloromethyl)-1-methylazetidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8-3-6(2-7,4-8)5-9/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDKCSRNHGNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.